molecular formula C20H23N5O3 B2995668 methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396559-49-1

methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Katalognummer: B2995668
CAS-Nummer: 1396559-49-1
Molekulargewicht: 381.436
InChI-Schlüssel: DKQZKZNJINVALA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule featuring a piperazine-carbonyl core linked to a dihydroisoquinoline scaffold and a pyrimidine substituent. The compound’s design likely aims to modulate protein-protein interactions or enzymatic targets, given the prevalence of piperazine and pyrimidine motifs in drug discovery .

Eigenschaften

IUPAC Name

methyl 1-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-28-20(27)25-10-7-15-5-2-3-6-16(15)17(25)18(26)23-11-13-24(14-12-23)19-21-8-4-9-22-19/h2-6,8-9,17H,7,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQZKZNJINVALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H21N5O4C_{19}H_{21}N_{5}O_{4} and a molecular weight of 415.5 g/mol. Its structure features a dihydroisoquinoline core, which is known for various biological activities, including antitumor and antimicrobial properties.

PropertyValue
Molecular FormulaC19H21N5O4
Molecular Weight415.5 g/mol
IUPAC NameMethyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Antimicrobial Activity

Recent studies have indicated that derivatives of 3,4-dihydroisoquinolines exhibit significant antimicrobial properties. For instance, compounds similar to methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline have shown promising activity against various fungal strains, particularly Pythium recalcitrans. The disruption of biological membrane systems has been suggested as a potential mechanism of action for these compounds .

Spasmolytic Activity

Research has demonstrated that certain derivatives possess spasmolytic activity, indicating their potential as therapeutic agents for smooth muscle disorders. In silico simulations predicted that these compounds could act as smooth muscle relaxants, which is crucial for treating gastrointestinal disorders . The compounds were evaluated against mebeverine, a known muscle relaxant, showing comparable efficacy.

Antioxidant Activity

The antioxidant activity of methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline derivatives has also been highlighted. Some synthesized compounds demonstrated significant DPPH radical scavenging activity, suggesting their potential in combating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related isoquinoline derivatives reveal the importance of specific functional groups in enhancing biological activity. For example, the presence of the C4-carboxyl group has been identified as crucial for antimicrobial effectiveness. Additionally, modifications to the piperazine moiety can significantly influence the compound's pharmacokinetic properties and overall biological efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several isoquinoline derivatives against Pythium recalcitrans, revealing that certain structural modifications increased potency against this pathogen .
  • Toxicity Assessment : Acute toxicity studies indicated that these compounds fall into toxicity class 3 with an LD50 predicted at 240 mg/kg. This suggests moderate toxicity levels, warranting further investigation into safety profiles before clinical applications .
  • Therapeutic Potential : Compounds similar to methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline have been suggested as potential candidates for treating smooth muscle contractile disorders due to their relaxant properties and ability to cross the blood-brain barrier effectively .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The compound shares structural motifs with several piperazine-containing derivatives, though substituents and attached heterocycles vary significantly. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name / Feature Molecular Formula Molecular Weight Key Substituents Bioactivity / Notes
Target Compound C19H20N6O3 404.41 Pyrimidin-2-yl, dihydroisoquinoline, methyl ester Hypothesized to target kinases or PARP enzymes (based on piperazine-carbonyl core)
Compound 13g C24H22BrN5O2S 524.08 4-Bromobenzyl, thieno[3,4-d]imidazole PARP-1 inhibitor; IC50 < 10 nM in vitro
Ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate C19H21ClN6O2 400.90 Chloro-methylphenyl, pyrazolopyrimidine, ethyl ester Unknown bioactivity; structural similarity suggests kinase inhibition potential
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine C18H20F2N2O2S 366.42 Difluorobenzyl, methylphenylsulfonyl Crystallographic data reveal C–H···O/F interactions; potential solid-state stability
Key Observations:

Piperazine-Carbonyl vs. Sulfonyl Groups : The target compound’s piperazine-carbonyl linkage (vs. sulfonyl in ) may enhance hydrogen-bonding capacity, influencing target binding .

Ester Groups : Methyl/ethyl esters in the target compound and may influence metabolic stability compared to bulkier substituents (e.g., bromobenzyl in ).

Pharmacological and Physicochemical Properties

  • Bioactivity: Compound 13g demonstrates potent PARP-1 inhibition, suggesting the piperazine-thienoimidazole scaffold’s relevance in DNA repair targeting. The target compound’s pyrimidine and dihydroisoquinoline groups could similarly engage with NAD+-binding domains.
  • In contrast, the target compound’s ester and carbonyl groups may confer higher solubility in polar solvents .
  • Metabolic Considerations : Ethyl/methyl esters (target compound, ) are prone to esterase hydrolysis, whereas bromobenzyl () or sulfonyl () groups may prolong half-life.

Data Mining and Structure-Activity Relationships (SAR)

Frequent substructure mining (as discussed in ) highlights the prevalence of piperazine-ester motifs in bioactive compounds. The target compound’s dihydroisoquinoline-pyrimidine combination is less common, suggesting a niche SAR profile. Differences in substituent electronegativity (e.g., fluorine in vs. chlorine in ) could fine-tune target affinity or toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.